![molecular formula C27H26N4O4 B4671440 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate CAS No. 354539-36-9](/img/structure/B4671440.png)
2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Overview
Description
2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is 470.19540532 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Design and Development
The compound has been studied in the context of drug design and development . It has been docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids . This suggests potential applications in the development of new drugs, particularly in the field of antibiotics.
Spectrophotometric Determination
Compounds with similar structures have found applications in the spectrophotometric determination of metal ions . This suggests that SMR000177926 could potentially be used in similar applications, aiding in the detection and quantification of specific metal ions.
Pharmaceutical Formulations
Similar compounds have also been used in the spectrophotometric determination of some species in pharmaceutical formulations . This indicates that SMR000177926 could be used in the analysis and quality control of pharmaceutical products.
Catalytic Processes
Compounds with similar structures have been used in catalytic processes . This suggests that SMR000177926 could potentially be used as a catalyst in certain chemical reactions.
Wastewater Treatment
There is also evidence of similar compounds being used in wastewater treatment . This suggests that SMR000177926 could potentially be used in the treatment of wastewater, particularly in the removal of certain contaminants.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various modes of action, often involving the antagonism or agonism of specific receptors or enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000177926 . .
properties
IUPAC Name |
[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-17-25(26(33)31(30(17)2)18-10-4-3-5-11-18)29-23(32)16-35-27(34)24-19-12-6-8-14-21(19)28-22-15-9-7-13-20(22)24/h3-6,8,10-12,14H,7,9,13,15-16H2,1-2H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTURLLLNHLSUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC(=O)C3=C4CCCCC4=NC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105717 | |
Record name | 2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
354539-36-9 | |
Record name | 2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354539-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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